

An In-depth Technical Guide to the Discovery and Chemical Properties of ST638

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Compound of Interest

Compound Name: ST638

Cat. No.: B7856543

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This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of **ST638**, a synthetic molecule identified as a potent inhibitor of protein tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of signal transduction and the development of targeted therapeutics.

Discovery and Overview

ST638, also known by its chemical name α -Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide, is a small molecule compound that has been characterized as a protein tyrosine kinase inhibitor.[1] While the specific timeline and institution of its initial discovery are not detailed in the provided information, its investigation in various cellular contexts highlights its role in modulating critical signaling pathways. It has been shown to inhibit hepatocyte growth factor (HGF)-induced MAP kinase activation in hepatocytes and phospholipase D activity in human neutrophils.[1] Furthermore, **ST638** has been observed to suppress tyrosine phosphorylation induced by tumor necrosis factor- α (TNF- α) and phorbol myristate acetate (PMA) in neutrophils, as well as by angiotensin II in cardiac fibroblasts.[2]

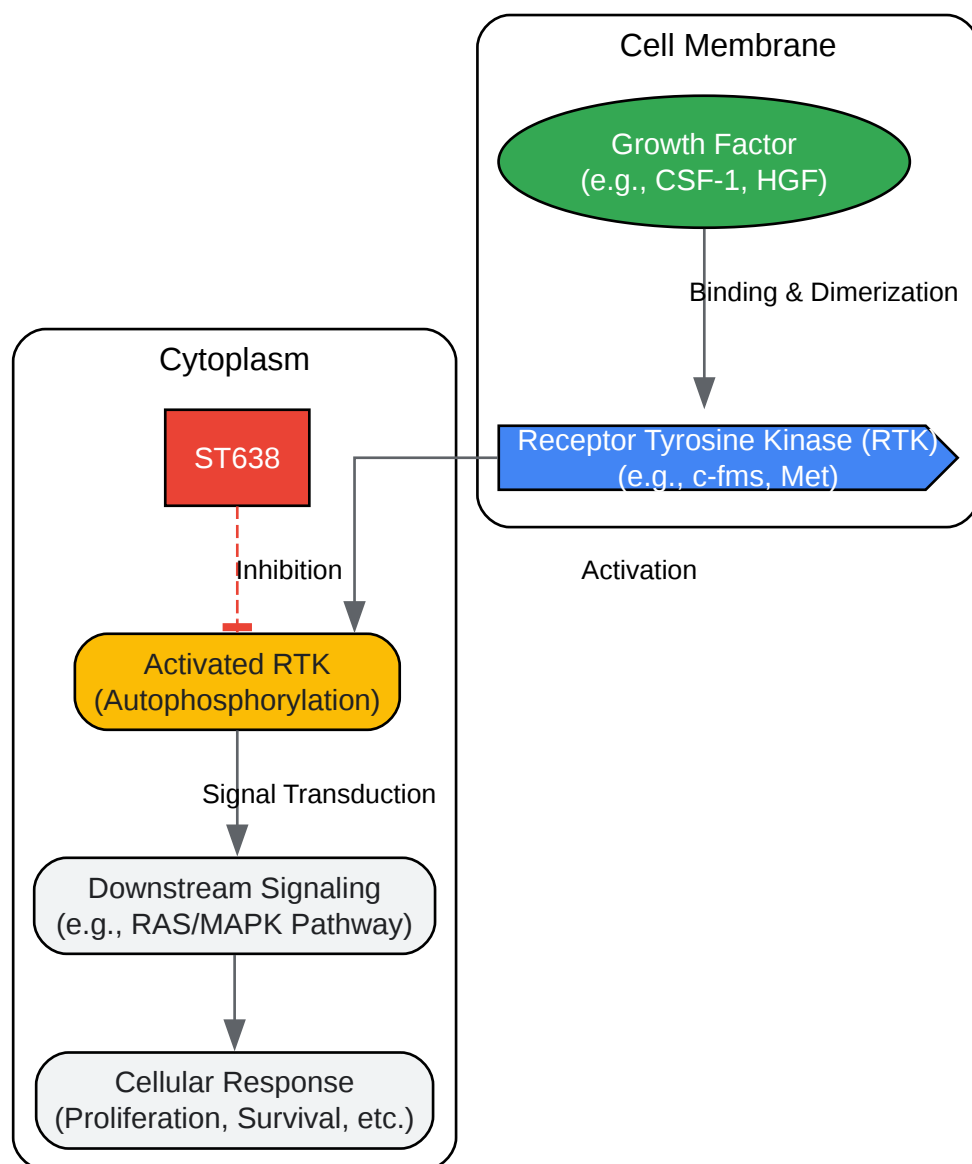
Chemical and Physical Properties

ST638 is a benzenoid aromatic compound with the empirical formula $C_{19}H_{18}N_2O_3S$. [1][3] Its chemical structure and key properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

Property	Value	Source
IUPAC Name	(E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide	[3]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₃ S	[1][3]
Molecular Weight	354.42 g/mol	[1]
CAS Number	107761-24-0	[1]
Appearance	Yellow solid	[1][4]
Melting Point	134-135.5 °C	[1][4]
Solubility	DMSO: 19 mg/mL	[1][4]
SMILES	<chem>CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)N</chem>	[3]
InChI Key	YKLMGKWXBLSKPK-RIYZIHGNSA-N	[3]
Assay Purity	≥98% (HPLC)	[1][4]
Storage Temperature	-20°C	[1][4]

Mechanism of Action and Biological Activity

ST638 functions as a protein tyrosine kinase inhibitor with an IC₅₀ of 370 nM.[1][2] Protein tyrosine kinases are crucial enzymes in cellular signaling, and their aberrant activity is often implicated in diseases such as cancer. By inhibiting these enzymes, **ST638** can modulate downstream signaling cascades that control cell proliferation, differentiation, and survival.



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Inhibition of Receptor Tyrosine Kinase Signaling by **ST638**.

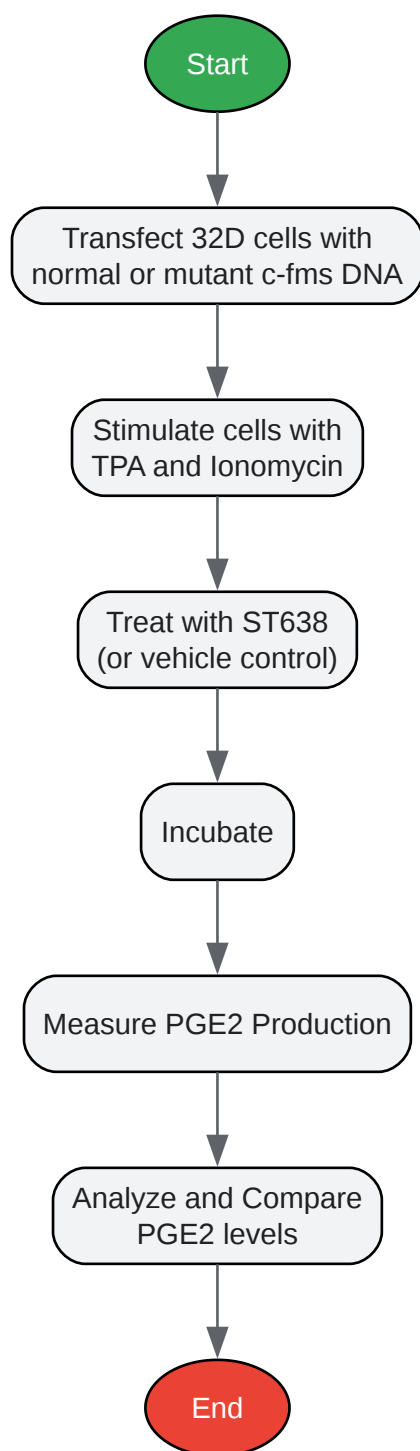
Experimental Protocols

The inhibitory activity of **ST638** has been characterized through various in vitro experiments. A key study investigated its effect on prostaglandin E2 (PGE2) production in myeloid progenitor cells.

4.1. Inhibition of PGE2 Production in c-fms Transfected Myeloid Cells

This experiment demonstrates the selective inhibitory effect of **ST638** on signaling pathways mediated by the wild-type c-fms receptor, a receptor tyrosine kinase.

- Cell Line: 32D myeloid progenitor cell line.
- Transfection: Cells were transfected with DNA encoding either the normal c-fms (CSF-1 receptor) or a mutated, transforming version of c-fms.
- Stimulation: Transfected cells were stimulated with TPA (Tetradecanoylphorbol Acetate) and ionomycin to induce PGE2 production.
- Treatment: Experimental groups were treated with **ST638**.
- Endpoint: Measurement of PGE2 levels.
- Observation: **ST638** was found to inhibit PGE2 production in cells transfected with the normal c-fms receptor.[5] However, it did not inhibit PGE2 production in cells with a mutated c-fms receptor, suggesting that the inhibitory action of **ST638** is dependent on specific phosphorylation sites within the kinase domain.[5]



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Experimental Workflow for Assessing **ST638** Activity on PGE2 Production.

Summary and Future Directions

ST638 is a well-characterized small molecule inhibitor of protein tyrosine kinases. Its ability to selectively inhibit signaling pathways, as demonstrated in studies with the c-fms receptor, makes it a valuable tool for studying the intricacies of signal transduction. The detailed chemical and physical data, coupled with insights into its biological activity, provide a solid foundation for its use in preclinical research. Future investigations could further elucidate its target profile across a broader range of kinases and explore its therapeutic potential in diseases driven by aberrant tyrosine kinase signaling.

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